molecular formula C18H19BrN2O5S B4543593 3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B4543593
M. Wt: 455.3 g/mol
InChI Key: AWDISSMHKYZUNB-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups to modulate their properties and activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamides with different aldehydes or ketones in the presence of catalytic or activating agents. For example, novel benzenesulfonamide derivatives have been synthesized and evaluated for their anti-cancer activities, involving cyclocondensation reactions of morpholine-substituted β-diketone with hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using techniques such as FTIR, 1H & 13C NMR, and HRMS spectroscopic analyses. These techniques provide detailed information on the functional groups present and the overall molecular architecture. For instance, the crystal structures of similar benzenesulfonamide compounds have shown varied supramolecular architectures influenced by intermolecular interactions, such as C—H⋯πaryl and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-25-17-7-6-13(12-15(17)19)27(23,24)20-16-5-3-2-4-14(16)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDISSMHKYZUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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